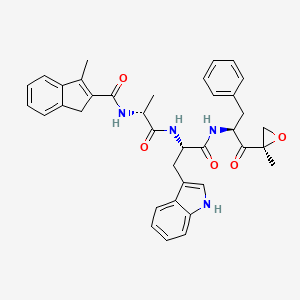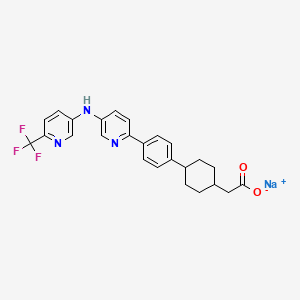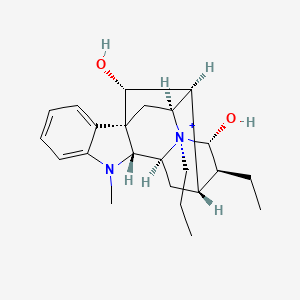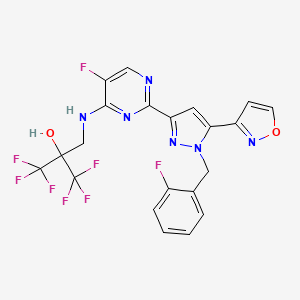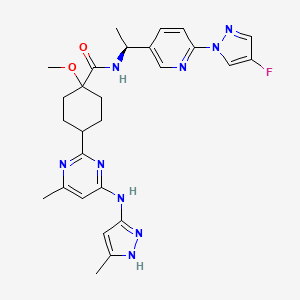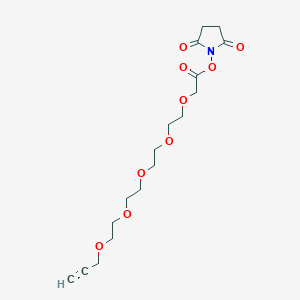
Propargyl-PEG5-CH2CO2-NHS
描述
Propargyl-PEG5-CH2CO2-NHS is a chemical compound that serves as an amine-reactive linker. It contains a propargyl group and an N-hydroxysuccinimide (NHS) ester group. The polyethylene glycol (PEG) spacer enhances the solubility of the compound in aqueous media. This compound is widely used in bioconjugation and click chemistry applications, particularly for the derivatization of peptides, antibodies, and amine-coated surfaces .
作用机制
Target of Action
The primary targets of Propargyl-PEG5-CH2CO2-NHS are biomolecules with amine groups, such as peptides and antibodies . These biomolecules play crucial roles in various biological processes, including immune response and cell signaling.
Mode of Action
this compound interacts with its targets through a process known as derivatization . This compound contains a propargyl group and an NHS (N-hydroxysuccinimide) group . The NHS group is reactive towards amines, allowing this compound to form covalent bonds with amine-bearing biomolecules . The propargyl group can then react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry, yielding a stable triazole linkage .
Biochemical Pathways
The biochemical pathway primarily involved in the action of this compound is the copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage between the propargyl group of this compound and azide-bearing compounds or biomolecules . The resulting triazole linkage is robust and resistant to cleavage, ensuring the stability of the modifications introduced by this compound.
Result of Action
The primary result of the action of this compound is the derivatization of amine-bearing biomolecules . This modification can alter the properties of the biomolecules, potentially enhancing their stability, activity, or other characteristics. The stable triazole linkage formed by the reaction of the propargyl group with azide-bearing compounds or biomolecules ensures the durability of these modifications .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne Click Chemistry reaction requires the presence of copper ions . Additionally, the compound’s solubility in aqueous media suggests that it may be more effective in environments with a certain water content
生化分析
Biochemical Properties
The propargyl group of Propargyl-PEG5-CH2CO2-NHS can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This interaction with enzymes, proteins, and other biomolecules allows this compound to play a significant role in biochemical reactions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This allows it to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG5-CH2CO2-NHS typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a propargyl alcohol to form Propargyl-PEG5. This is achieved through the reaction of propargyl alcohol with a PEG derivative under basic conditions.
Activation: The PEGylated product is then activated by reacting it with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified using chromatographic techniques and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
化学反应分析
Types of Reactions
Propargyl-PEG5-CH2CO2-NHS undergoes several types of chemical reactions, including:
Click Chemistry: The propargyl group reacts with azide-bearing biomolecules in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Amide Bond Formation: The NHS ester group reacts with primary amines to form stable amide bonds
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition of the propargyl group with azides.
Primary Amines: React with the NHS ester group under mild conditions (pH 7-9) to form amide bonds
Major Products
Triazole Derivatives: Formed from click chemistry reactions.
Amide Derivatives: Formed from reactions with primary amines
科学研究应用
Propargyl-PEG5-CH2CO2-NHS has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry and PEGylation techniques.
Biology: Employed in the labeling and modification of biomolecules such as peptides and proteins.
Medicine: Utilized in drug delivery systems and the development of targeted therapeutics.
Industry: Applied in the production of bioconjugates and functionalized surfaces for various industrial applications .
相似化合物的比较
Propargyl-PEG5-CH2CO2-NHS can be compared with other similar compounds such as:
Propargyl-PEG3-CH2CO2-NHS: Contains a shorter PEG spacer, which may affect its solubility and reactivity.
Azido-PEG5-CH2CO2-NHS: Contains an azido group instead of a propargyl group, making it suitable for different click chemistry applications.
Propargyl-PEG5-NHS: Lacks the carboxyl group, which may influence its reactivity and application .
This compound is unique due to its combination of a propargyl group and an NHS ester group, along with a PEG spacer that enhances its solubility and versatility in various applications.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO9/c1-2-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-17(21)27-18-15(19)3-4-16(18)20/h1H,3-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRYRRHZTIDZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Tert-butyl-5-(4-chlorophenyl)-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B610173.png)
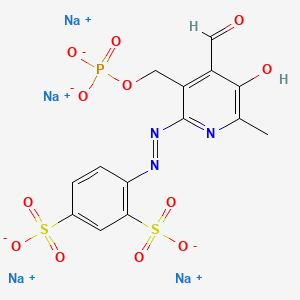

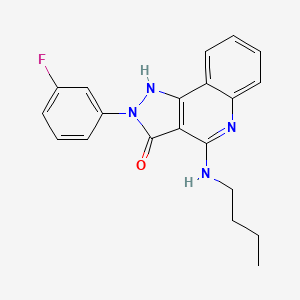
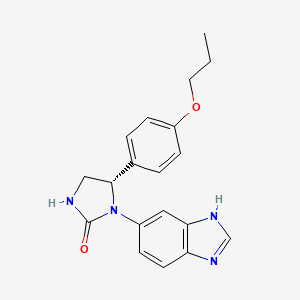
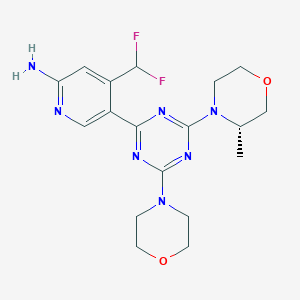
![5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine](/img/structure/B610183.png)
